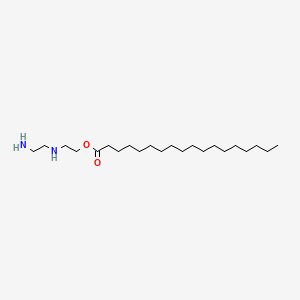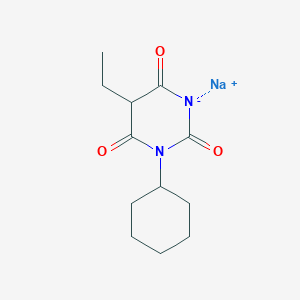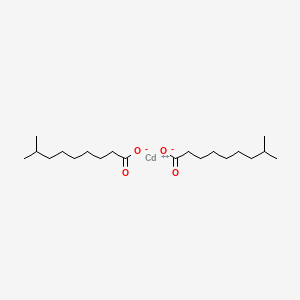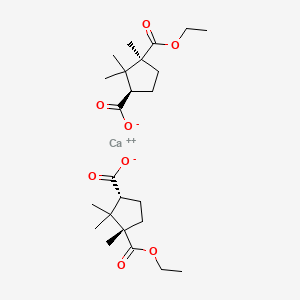
Calcium di(1-ethyl) bis((1S-cis)-camphorate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium di(1-ethyl) bis((1S-cis)-camphorate) is a chemical compound that features a calcium ion coordinated with two camphorate ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Calcium di(1-ethyl) bis((1S-cis)-camphorate) typically involves the reaction of calcium salts with camphorate ligands under controlled conditions. The reaction is often carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Calcium di(1-ethyl) bis((1S-cis)-camphorate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The camphorate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized camphorate derivatives, while substitution reactions can produce a variety of substituted calcium camphorates.
科学的研究の応用
Calcium di(1-ethyl) bis((1S-cis)-camphorate) has several applications in scientific research:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s unique stereochemistry makes it useful in studying enzyme-substrate interactions and other biochemical processes.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of chiral drugs.
Industry: It is employed in the production of fine chemicals and as a precursor for other specialized compounds.
作用機序
The mechanism by which Calcium di(1-ethyl) bis((1S-cis)-camphorate) exerts its effects involves its ability to coordinate with various substrates and catalysts. The calcium ion plays a crucial role in stabilizing the compound’s structure and facilitating its interactions with other molecules. The camphorate ligands provide chiral environments that are essential for asymmetric synthesis and other stereospecific reactions.
類似化合物との比較
Similar Compounds
Calcium di(1-ethyl) bis((1R-cis)-camphorate): Similar in structure but with different stereochemistry.
Magnesium di(1-ethyl) bis((1S-cis)-camphorate): Similar coordination chemistry but with magnesium instead of calcium.
Zinc di(1-ethyl) bis((1S-cis)-camphorate): Another similar compound with zinc as the central ion.
Uniqueness
Calcium di(1-ethyl) bis((1S-cis)-camphorate) is unique due to its specific stereochemistry and the presence of calcium, which imparts distinct chemical and physical properties
特性
CAS番号 |
85719-09-1 |
|---|---|
分子式 |
C24H38CaO8 |
分子量 |
494.6 g/mol |
IUPAC名 |
calcium;(1R,3S)-3-ethoxycarbonyl-2,2,3-trimethylcyclopentane-1-carboxylate |
InChI |
InChI=1S/2C12H20O4.Ca/c2*1-5-16-10(15)12(4)7-6-8(9(13)14)11(12,2)3;/h2*8H,5-7H2,1-4H3,(H,13,14);/q;;+2/p-2/t2*8-,12+;/m00./s1 |
InChIキー |
ZSLCOIDRZOPPIH-NJSCWARSSA-L |
異性体SMILES |
CCOC(=O)[C@]1(CC[C@H](C1(C)C)C(=O)[O-])C.CCOC(=O)[C@]1(CC[C@H](C1(C)C)C(=O)[O-])C.[Ca+2] |
正規SMILES |
CCOC(=O)C1(CCC(C1(C)C)C(=O)[O-])C.CCOC(=O)C1(CCC(C1(C)C)C(=O)[O-])C.[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


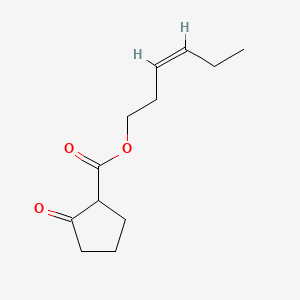
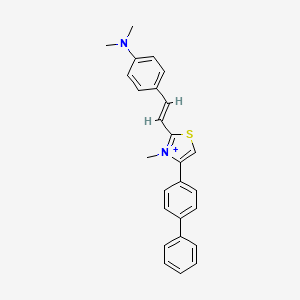
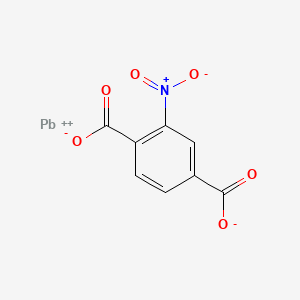
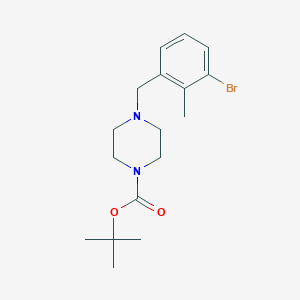
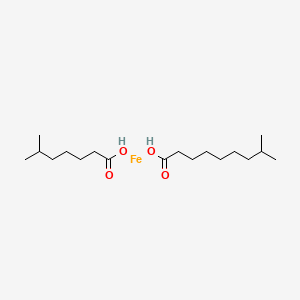
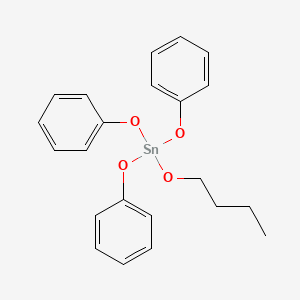
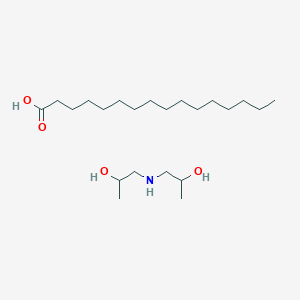
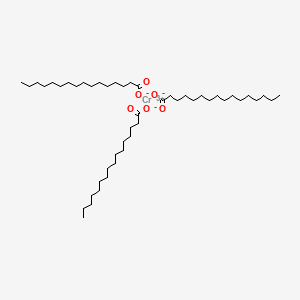
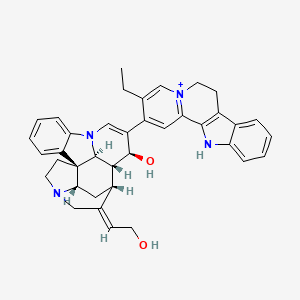
![acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-dimethoxybutyl]mercury](/img/structure/B12646058.png)
![Tert-butyl 4-[(2-phenoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12646070.png)
